molecular formula C15H17N5O4S B2613950 6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide CAS No. 1903188-27-1

6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

Cat. No.: B2613950
CAS No.: 1903188-27-1
M. Wt: 363.39
InChI Key: AJEJSBSOXXWGNS-UHFFFAOYSA-N
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Description

6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and drug development. This compound features a pyrimidine core, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of a morpholino group and a sulfamoylphenyl group further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloropyrimidine with morpholine to introduce the morpholino group. This is followed by the introduction of the sulfamoylphenyl group through a nucleophilic substitution reaction using 4-aminobenzenesulfonamide. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Green synthesis methods, which use environmentally friendly solvents and conditions, are also being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of viral proteases.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, preventing its normal function. In the case of SARS-CoV-2 main protease, the compound inhibits the protease’s activity, thereby blocking viral replication. The binding affinity and specificity are influenced by the compound’s structural features, such as the morpholino and sulfamoylphenyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its potential as a versatile enzyme inhibitor and its promising antiviral activity make it a compound of significant interest in drug development .

Properties

IUPAC Name

6-morpholin-4-yl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S/c16-25(22,23)12-3-1-11(2-4-12)19-15(21)13-9-14(18-10-17-13)20-5-7-24-8-6-20/h1-4,9-10H,5-8H2,(H,19,21)(H2,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEJSBSOXXWGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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